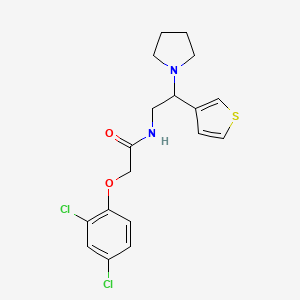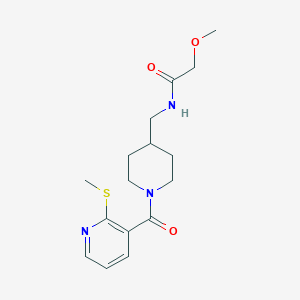
3-乙烯基苯甲酸甲酯
描述
Methyl 3-vinylbenzoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that methyl 3-vinylbenzoate might exhibit. For instance, copolymerization behavior of 3-vinylbenzothiophene is studied, which is structurally similar to methyl 3-vinylbenzoate except for the presence of a sulfur atom in the thiophene ring . Additionally, the synthesis and reactions of various methylbenzo[c]quinolizinium salts are explored, which are derivatives of methylbenzoate, suggesting potential reactivity patterns for methyl 3-vinylbenzoate .
Synthesis Analysis
The synthesis of related compounds such as 3-vinylbenzothiophene involves specific reactions that could be adapted for the synthesis of methyl 3-vinylbenzoate . Moreover, the anionic polymerization of N-(4-vinylbenzoyl)-N'-methylpiperazine to produce poly(4-vinylbenzoic acid) after deprotection indicates a method that could potentially be used for the synthesis of polymers derived from methyl 3-vinylbenzoate .
Molecular Structure Analysis
While the molecular structure of methyl 3-vinylbenzoate is not directly analyzed in the papers, the study of methyl 4-hydroxybenzoate provides valuable information on the crystal structure and intermolecular interactions of a related compound . This information can be extrapolated to predict the molecular structure and behavior of methyl 3-vinylbenzoate.
Chemical Reactions Analysis
The papers discuss various chemical reactions of compounds that are structurally related to methyl 3-vinylbenzoate. For example, the reactions of methylbenzo[c]quinolizinium salts with different reagents demonstrate the reactivity of the benzene ring and the influence of substituents on the reaction pathways . Similarly, the reactivity of 3-vinylbenzothiophene in copolymerization suggests that methyl 3-vinylbenzoate could also participate in copolymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-vinylbenzoate can be inferred from the studies on related compounds. The copolymerization behavior of 3-vinylbenzothiophene indicates that the vinyl group can actively participate in polymerization reactions, which would also be expected for methyl 3-vinylbenzoate . The analysis of methyl 4-hydroxybenzoate provides insights into the intermolecular forces and crystal packing, which are important for understanding the physical properties of methyl 3-vinylbenzoate . Additionally, the study of a highly delocalized triplet carbene derived from a pyrazole precursor suggests potential reactivity under UV irradiation, which could be relevant for understanding the photochemical properties of methyl 3-vinylbenzoate .
科学研究应用
狄尔斯-阿尔德反应中的乙烯基苯并噻吩
- 有机合成中的反应性:3-乙烯基苯并[b]噻吩等 3-乙烯基苯甲酸甲酯衍生物因其在狄尔斯-阿尔德反应中的反应性而受到研究。这些化合物可以形成正常的狄尔斯-阿尔德加成物,表明在有机合成中的潜在应用(Cherry、Craig 和 Porter,1979 年)。
聚合物中的手性诱导
- 手性聚合物合成:研究探索了在聚合物合成过程中使用 3-乙烯基苯甲酸甲酯衍生物诱导手性的可能性。例如,已证明某些单体与苯乙烯的共聚会产生旋光活性聚合物,证明了该化合物在高级聚合物化学中的作用(Kakuchi 等,1995 年)。
催化和酰化反应
- 亲核催化:3-乙烯基苯甲酸甲酯衍生物已被用作酯交换和酰化反应中的催化剂。这些反应在各种有机合成工艺中至关重要(Grasa、Kissling 和 Nolan,2002 年)。
衍生物的合成
- 有机化合物的合成:研究表明,从 3-乙烯基苯甲酸甲酯衍生物开始,可以通过一系列反应(包括水解、环氧化和亲核取代)合成各种有机化合物(Zhang 等,2012 年)。
共聚研究
- 共聚行为:对 3-乙烯基苯甲酸甲酯衍生物(如 3-乙烯基苯并噻吩)与甲基丙烯酸甲酯等其他单体的共聚行为的研究提供了对其反应性和在制造新型聚合物材料中的潜在应用的见解(Trumbo,1988 年)。
安全和危害
属性
IUPAC Name |
methyl 3-ethenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKUHNGECMPIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38383-50-5 | |
| Record name | methyl 3-ethenylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)


![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)



![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)